(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Description
The compound “(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a highly complex molecule featuring a spiro[2-benzofuran-1,9'-xanthene] core, multiple peptide linkages, and a trifluoroacetic acid (TFA) counterion. The TFA counterion likely enhances solubility in polar solvents, a critical factor for biomedical applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H59N11O16S.C2HF3O2/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49;3-2(4,5)1(6)7/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77);(H,6,7)/t32-,33-,34-,35-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMGZCOVNRSKJA-JZONPQKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H60F3N11O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1204.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include protecting groups to prevent unwanted reactions, coupling agents to facilitate the formation of amide bonds, and catalysts to increase reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. These methods would also incorporate advanced purification techniques, such as chromatography, to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acids would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in these processes can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Insights:
- Spiro vs. Diazaspiro Systems : The target’s spiro-xanthene core enables fluorescence, unlike the diazaspiro systems in , which prioritize enzyme inhibition via trifluoromethyl and pyrimidinyl groups .
- Peptide Backbone : Its extended peptide chain contrasts with ’s β-lactam antibiotics, which rely on a rigid bicyclic structure for target binding .
- Counterion Effects : The TFA counterion improves solubility compared to ’s acetic acid derivatives, which may exhibit pH-dependent behavior .
Research Findings
Fluorescence and Imaging Potential
The spiro-xanthene moiety is structurally analogous to fluorescein derivatives, suggesting utility in live-cell imaging. However, its larger size may limit tissue penetration compared to smaller fluorophores like Quinoline Yellow () .
Enzymatic Interactions
This contrasts with ’s diazaspiro compounds, which inhibit enzymes via hydrophobic interactions .
Notes
Synthesis Complexity : The compound’s peptide-spiro architecture demands advanced solid-phase synthesis or recombinant methods, similar to β-lactam derivatives in .
Biological Specificity: The carbamothioylamino group may confer selectivity toward thiol-containing enzymes, differentiating it from ’s trifluoromethyl-targeted analogs .
Counterion Considerations : TFA’s acidity could influence cellular uptake, necessitating formulation adjustments for in vivo use .
Biological Activity
The compound is a complex peptide derivative that has garnered interest due to its potential biological activities. This article aims to elaborate on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a multi-peptide structure with various functional groups that may influence its biological activity. Its structural complexity suggests potential interactions with biological macromolecules, including proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Studies have indicated that it may modulate immune responses by enhancing cytokine production and promoting immune cell proliferation. This is likely mediated through the activation of signaling pathways associated with immune cell activation.
Immunomodulatory Effects
Research indicates that the compound may exhibit immunomodulatory properties. It has been shown to enhance the proliferation of lymphocytes and macrophages, suggesting a role in boosting immune responses. Such properties are crucial for developing therapeutic agents aimed at treating immunodeficiency conditions or enhancing vaccine efficacy.
Study 1: Immune Response Enhancement
In a controlled study, the compound was administered to a cohort of mice to evaluate its effects on immune response. Results demonstrated a significant increase in cytokine levels (e.g., IL-6, TNF-alpha) compared to control groups, indicating enhanced immune activation.
Study 2: Antiviral Activity
Another study explored the antiviral potential of the compound against various viral pathogens. The results showed a dose-dependent inhibition of viral replication, suggesting that the compound might interfere with viral entry or replication processes.
Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Immune Response | Increased cytokine production in treated mice |
| Study 2 | Antiviral Activity | Dose-dependent inhibition of viral replication |
Research Findings
- Cytokine Production : The compound significantly increased the production of pro-inflammatory cytokines in vitro.
- Cell Proliferation : Enhanced proliferation of T-cells was observed upon treatment with the compound.
- Viral Inhibition : The compound demonstrated effective inhibition of viral replication in cell culture models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
